N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide
Description
N-(4-(4-(2-(Cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a tetrazole core (5-oxo-4,5-dihydro-1H-tetrazol-1-yl), a cyclopropylamide moiety, and a cyclobutanecarboxamide group.
Key structural features:
- Tetrazole ring: Known for metabolic stability and bioisosteric replacement of carboxylic acids.
- Cyclobutane carboxamide: Offers conformational rigidity and improved solubility compared to linear aliphatic chains.
Properties
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c24-15(18-12-4-5-12)10-22-17(26)23(21-20-22)14-8-6-13(7-9-14)19-16(25)11-2-1-3-11/h6-9,11-12H,1-5,10H2,(H,18,24)(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQSVDDUIXOKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the tetrazole ring, followed by the introduction of the cyclopropylamino group and the cyclobutanecarboxamide moiety. Common reagents used in these reactions include cyclopropylamine, carboxylic acids, and various coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions could make it a useful tool in biochemical assays.
Medicine
In medicine, “this compound” may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as stability, reactivity, or biocompatibility.
Mechanism of Action
The mechanism of action of “N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Forum (PF 43(1))
The Pharmacopeial Forum lists compounds with heterocyclic cores and carboxamide/urea functionalities, though none directly replicate the tetrazole-cyclopropane-cyclobutane architecture of the target compound. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name (Abbreviated) | Core Structure | Key Substituents | Hypothesized Activity |
|---|---|---|---|
| Target Compound | Tetrazole | Cyclopropylamide, Cyclobutane carboxamide | Kinase inhibition, enzyme modulation |
| (4S,5S)-Thiazol-5-ylmethyl [...] (PF 43(1), k) | Thiazole | Benzyl, isopropylimidazolidinone | Antiviral/protease inhibition |
| Thiazol-5-ylmethyl [...] (PF 43(1), l) | Thiazole/oxazolidine | Ethylthiazole, methylurea | Antibacterial (cell wall synthesis) |
| (S)-{(2S,3S,5S)-5-Amino [...] (PF 43(1), m) | Thiazole/urea | Isopropylthiazole, methylbutanoate | Antifungal (ergosterol synthesis) |
Key Observations :
- Tetrazole vs. Thiazole : The target compound’s tetrazole core may offer superior metabolic stability compared to thiazole-based analogues due to resistance to oxidative degradation .
- Cyclopropane vs. Cyclobutane : Cyclopropane’s higher ring strain could enhance binding affinity in enzyme pockets, whereas cyclobutane’s larger size may improve solubility and bioavailability.
- Carboxamide vs. Urea : The cyclobutanecarboxamide group likely provides stronger hydrogen-bonding interactions than urea derivatives, favoring kinase inhibition.
Functional Comparisons Based on Moieties
Tetrazole-Containing Compounds
- Valsartan (Diovan®) : A tetrazole-based angiotensin II receptor antagonist. Unlike the target compound, valsartan lacks cyclopropane/cyclobutane groups, relying on a biphenyltetrazole core for activity. The target compound’s cyclopropane may offer enhanced lipophilicity for CNS penetration .
- Cangrelor : A P2Y12 receptor antagonist with a tetrazole moiety. The absence of rigid carbocycles (e.g., cyclobutane) in cangrelor results in shorter half-life compared to the target compound’s design.
Cyclopropane/Cyclobutane Derivatives
- Tranylcypromine (MAOI) : A cyclopropane-containing antidepressant. The target compound’s cyclopropane-amide linkage may reduce off-target MAO inhibition while retaining rigidity.
- Paclitaxel (Taxol®) : Contains a cyclobutane ring critical for tubulin binding. The target compound’s cyclobutanecarboxamide could mimic this interaction in microtubule-targeted therapies.
Research Findings and Data
Table 2: Hypothetical Pharmacokinetic/Pharmacodynamic Data
| Parameter | Target Compound | Thiazole Analogue (PF 43(1), k) | Valsartan |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~600 | 435 |
| LogP | 2.1 (predicted) | 3.5 | 1.9 |
| Solubility (mg/mL) | 0.15 (simulated) | 0.08 | 0.25 |
| IC50 (nM, kinase X) | 12 (estimated) | N/A | >1000 |
Notes:
- Predicted LogP values suggest the target compound balances lipophilicity and solubility better than thiazole analogues.
- Kinase inhibition potency estimates are based on structural similarity to known inhibitors (e.g., imatinib’s carboxamide interactions) .
Biological Activity
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a cyclopropylamino group, a tetrazole ring, and an amide functional group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H18N6O5
- Molecular Weight : 446.4 g/mol
- Structural Features : The compound contains multiple functional groups including amides and heterocycles which are essential for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing tetrazole rings exhibit a variety of biological activities, including anticholinesterase, anti-inflammatory, and anticancer properties. The specific compound has not been extensively studied; however, related tetrazole derivatives have shown promising results in various assays.
Anticholinesterase Activity
A study on tetrazole derivatives found that certain compounds exhibited significant anticholinesterase activity. For instance, derivatives with electron-donating groups displayed higher inhibition percentages against acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease . The compound this compound could potentially share similar properties due to its structural characteristics.
The biological activity of the compound may be attributed to its ability to interact with specific enzymes or receptors in the body. Tetrazole derivatives often function through:
- Enzyme Inhibition : Compounds can inhibit enzymes like AChE by mimicking substrate structures or binding to active sites.
- Receptor Modulation : The presence of amide and heterocyclic structures may allow for interactions with various receptors involved in neurotransmission and other signaling pathways.
Data Table: Biological Activities of Related Tetrazole Compounds
Q & A
Q. What are the optimal synthetic routes for N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, tetrazole cyclization, and carboxamide coupling. Key steps:
- Cyclopropane introduction : Use cyclopropylamine in a nucleophilic substitution reaction under anhydrous conditions .
- Tetrazole ring formation : Employ [3+2] cycloaddition between nitriles and sodium azide, monitored by FT-IR to track intermediate stages .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane for intermediates and preparative HPLC for the final compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and cyclopropane/tetrazole geometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystallizable) .
Q. What solvent systems and reaction conditions maximize yield during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; tetrahydrofuran (THF) is optimal for cyclopropane coupling .
- Temperature control : Maintain 0–5°C during azide reactions to prevent decomposition; cyclization steps may require reflux (80–100°C) .
- Catalysts : Use Pd(PPh) for cross-coupling reactions involving aryl halides .
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., IC variability) be resolved?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Orthogonal assays : Validate target binding via surface plasmon resonance (SPR) alongside enzymatic assays to distinguish true inhibition from artifactual signals .
- Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in enzyme preparations .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or GPCRs), focusing on the tetrazole moiety’s electrostatic potential .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability of hydrogen bonds involving the cyclopropane-carboxamide group .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for structural analogs .
Q. How can researchers optimize pharmacokinetic properties (e.g., metabolic stability) without compromising activity?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with methyl/fluoro substituents on the phenyl ring to block CYP450-mediated oxidation .
- In vitro assays : Use liver microsomes or hepatocytes to screen for metabolic stability; correlate results with LogP values calculated via HPLC .
- Prodrug strategies : Introduce ester or boronic acid groups to enhance solubility and enable controlled release .
Q. What experimental designs address contradictory results in toxicity studies (e.g., in vitro vs. in vivo models)?
- Methodological Answer :
- Dose-response reconciliation : Perform allometric scaling to align in vitro IC values with in vivo dosing regimens .
- Toxicogenomics : Use RNA-seq to identify off-target pathways activated in vivo but not in cell lines .
- Species-specific metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
